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Abstract
CBR-470-1 is a novel small molecule that has garnered significant interest as a non-covalent

activator of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) and an

inhibitor of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1). Its unique mechanism of

action, which involves the modulation of cellular metabolism to induce a cytoprotective

response, sets it apart from traditional electrophilic NRF2 activators. This technical guide

provides an in-depth overview of the discovery, synthesis, and biological evaluation of CBR-
470-1, with a focus on quantitative data, detailed experimental protocols, and the underlying

signaling pathways.

Discovery of CBR-470-1
CBR-470-1 was identified through a high-throughput phenotypic screen of a diverse library of

heterocyclic compounds. The screen utilized an IMR-32 neuroblastoma cell line engineered

with an NRF2-dependent luciferase reporter (ARE-LUC) to identify compounds that could

activate the NRF2 signaling pathway. The initial hit, CBR-470-0, which lacked obvious

electrophilic groups, led to the synthesis of a series of analogs, including the more potent

isobutylamine-substituted analog, CBR-470-1.
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While the primary literature states that CBR-470-1 and its related analogs were synthesized in-

house, a detailed, step-by-step synthesis protocol is provided in the supplementary information

of the foundational paper by Bollong et al. (2018) in Nature.[1] Researchers seeking to

replicate the synthesis should refer to this supplementary material for precise reaction

conditions, purification methods, and characterization data. The chemical name for CBR-470-1
is (3R,4S)-rel-4-[(4-Chlorophenyl)sulfonyl]tetrahydro-N-(2-methylpropyl)-3-thiophenamine-1,1-

dioxide.

Quantitative Data
The biological activity of CBR-470-1 has been characterized by several quantitative measures,

which are summarized in the tables below.

Table 1: In Vitro Activity of CBR-470-1

Parameter Assay Cell Line Value Reference

EC50
ARE-LUC

Reporter Assay
IMR-32 ~1 µM [1]

EC50
ARE-LUC

Reporter Assay
IMR-32 962 nM [2]

Table 2: Cellular Effects of CBR-470-1
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Effect Cell Line
Concentrati
on

Time Result Reference

NRF2 Protein

Accumulation
IMR-32 0.5-20 µM 1-24 h

Dose- and

time-

dependent

increase

[2]

Nrf2

Signaling

Activation

SH-SY5Y 10 µM 4 h

Activation of

the Keap1-

Nrf2 cascade

[2]

Inhibition of

Oxidative

Injury

SH-SY5Y 10 µM 2 h

Inhibition of

MPP+-

induced injury

[2]

Increased

NQO1 and

HMOX1

mRNA and

protein levels

IMR-32 Not specified Not specified
Increased

expression
[1]

Mechanism of Action and Signaling Pathway
CBR-470-1 exerts its effects through a novel, indirect mechanism of NRF2 activation. By

inhibiting the glycolytic enzyme PGK1, CBR-470-1 leads to the accumulation of the upstream

metabolite methylglyoxal (MGO).[1] MGO, a reactive metabolite, then modifies Kelch-like ECH-

associated protein 1 (KEAP1), the primary negative regulator of NRF2.[1] This modification of

KEAP1 leads to its dimerization and disrupts the KEAP1-NRF2 interaction, preventing the

ubiquitination and subsequent proteasomal degradation of NRF2.[3] As a result, stabilized

NRF2 translocates to the nucleus and initiates the transcription of a battery of cytoprotective

genes containing antioxidant response elements (AREs) in their promoters, such as NAD(P)H

quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HMOX1).[1][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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